9-Methylpyrido[2,3-f]quinoxaline

Medicinal Chemistry Scaffold Differentiation Chemical Procurement

9-Methylpyrido[2,3-f]quinoxaline (CAS 1351516-05-6) is a tricyclic nitrogen-containing heterocycle with the molecular formula C₁₂H₉N₃ and a molecular weight of 195.22 g/mol. It belongs to the pyrido[2,3-f]quinoxaline scaffold family, wherein a pyridine ring is linearly fused to a quinoxaline core.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 1351516-05-6
Cat. No. B1454939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylpyrido[2,3-f]quinoxaline
CAS1351516-05-6
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC3=NC=CN=C32
InChIInChI=1S/C12H9N3/c1-8-2-3-9-4-5-10-12(11(9)15-8)14-7-6-13-10/h2-7H,1H3
InChIKeyXYRSTZSGIJHFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methylpyrido[2,3-f]quinoxaline (CAS 1351516-05-6): Core Structural and Physicochemical Profile for Procurement Evaluation


9-Methylpyrido[2,3-f]quinoxaline (CAS 1351516-05-6) is a tricyclic nitrogen-containing heterocycle with the molecular formula C₁₂H₉N₃ and a molecular weight of 195.22 g/mol . It belongs to the pyrido[2,3-f]quinoxaline scaffold family, wherein a pyridine ring is linearly fused to a quinoxaline core . The defining structural feature of this specific compound is the methyl substituent at the 9-position on the pyridine ring, which differentiates it from the unsubstituted parent scaffold pyrido[2,3-f]quinoxaline (CAS 231-21-0; MW 181.19 g/mol) . The compound is commercially available as a research chemical with a minimum purity specification of 95% . Its canonical SMILES is Cc1ccc2ccc3nccnc3c2n1 .

Why 9-Methylpyrido[2,3-f]quinoxaline Cannot Be Casually Substituted by Other Pyridoquinoxaline or Quinoxaline Analogs


Although the pyrido[2,3-f]quinoxaline scaffold is shared across multiple research compounds, the position and nature of substituents on this tricyclic framework profoundly influence electronic distribution, DNA-binding mode, and biological target engagement [1]. The 9-methyl substitution introduces both a steric perturbation and an electron-donating inductive effect at the pyridine ring periphery, which is absent in the unsubstituted parent compound (CAS 231-21-0) and in regioisomeric methyl variants . Literature on structurally related dipyridoquinoxaline metal complexes demonstrates that methyl substitution at specific positions can completely switch photophysical behavior—from constitutively emissive in all solvents to conditionally emissive only upon DNA binding or in organic media [2]. Consequently, substituting 9-methylpyrido[2,3-f]quinoxaline with the unsubstituted scaffold or with differently substituted analogs is not functionally equivalent and may produce divergent outcomes in spectroscopic probe applications, metal coordination chemistry, or biological screening campaigns [1][2].

9-Methylpyrido[2,3-f]quinoxaline: Quantified Differentiation Evidence Against Closest Analogs


Regiospecific 9-Methyl Substitution Versus Unsubstituted Parent Scaffold: Molecular Weight and Physicochemical Differentiation

9-Methylpyrido[2,3-f]quinoxaline (MW 195.22 g/mol; MF C₁₂H₉N₃) differs from the unsubstituted pyrido[2,3-f]quinoxaline parent scaffold (MW 181.19 g/mol; MF C₁₁H₇N₃) by the presence of a methyl group at the 9-position, producing a molecular weight increase of 14.03 g/mol and adding one carbon and two hydrogen atoms . This substitution increases the clogP and alters the electron density distribution on the pyridine ring compared to the parent, which may affect metal-chelation geometry, π-stacking interactions with biological targets, and solubility in organic solvent systems .

Medicinal Chemistry Scaffold Differentiation Chemical Procurement

Commercial Purity Specification: 95% Minimum Purity Baseline for Reproducible Research

The compound is commercially supplied with a documented minimum purity specification of 95% . This specification provides a verifiable quality benchmark for procurement. In contrast, the parent scaffold pyrido[2,3-f]quinoxaline (CAS 231-21-0) is frequently offered without an explicitly stated purity specification from certain suppliers, introducing ambiguity into sourcing decisions . The defined purity threshold of 95% enables researchers to baseline their experimental reproducibility against a known purity level.

Quality Assurance Procurement Specification Reproducibility

Synthetic Route Definition: Condensation of 2-Methylquinoline-7,8-diamine with Glyoxal as a Defined Entry Point

The synthesis of 9-methylpyrido[2,3-f]quinoxaline proceeds via condensation of 2-methylquinoline-7,8-diamine with glyoxal in ethanol at room temperature, yielding the product as a yellow solid with MS (ESI) confirmation at m/z 196 (M+H)⁺ . This well-defined, two-component condensation contrasts with the multi-step Gould-Jacobs reaction sequences commonly employed for pyrido[2,3-f]quinoxaline-8-carboxylic acid derivatives, which require higher temperatures (70–80°C), extended reaction times (24–72 h), and subsequent reductive lactamization steps [1]. The straightforward room-temperature synthesis of the 9-methyl analog offers an experimentally accessible entry into the scaffold for laboratories seeking to generate the compound in-house or verify its identity.

Synthetic Chemistry Route Reproducibility Starting Material Differentiation

Photophysical Differentiation Potential: Methyl-Substituted Dipyridoquinoxaline Ligands Exhibit Environment-Sensitive Luminescence Switching

Although direct photophysical data for 9-methylpyrido[2,3-f]quinoxaline itself has not been reported in the peer-reviewed literature, closely related methyl-substituted dipyrido[3,2-f:2',3'-h]quinoxaline (dpq) ligands coordinated to Ru(II) exhibit pronounced environment-sensitive luminescence switching [1]. Specifically, [Ru(phen)₂(Medpq)]²⁺ (where Medpq = 2-methyldipyrido[3,2-f:2',3'-h]quinoxaline) is luminescent in both aqueous and non-aqueous solutions, whereas the amide-functionalized analog becomes non-emissive in water but strongly emissive in organic solvents or upon DNA binding [1]. This methyl-dependent photophysical tuning suggests that the 9-methyl group in pyrido[2,3-f]quinoxaline may confer distinct luminescence properties compared to unsubstituted or differently substituted variants. However, this remains a class-level inference pending direct experimental confirmation on the target compound.

Photophysics DNA Probes Luminescent Sensors

Antibacterial Activity of Pyrido[2,3-f]quinoxaline Scaffold Derivatives: Class-Level Potency Relative to Ciprofloxacin

Pyrido[2,3-f]quinoxaline-8-carboxylic acid derivatives (compounds 6a–c and 9a–c) have demonstrated appreciable in vitro antibacterial activity when directly compared with the fluoroquinolone antibiotic ciprofloxacin as a reference standard [1]. This establishes the pyrido[2,3-f]quinoxaline scaffold as a validated antibacterial chemotype. While no direct antibacterial data exist for 9-methylpyrido[2,3-f]quinoxaline itself, the scaffold's demonstrated activity against bacterial targets provides class-level evidence that the 9-methyl analog may serve as a viable starting point for antibacterial lead optimization. Quantified antibacterial MIC or zone-of-inhibition data for the specific 9-methyl compound are not currently available in the peer-reviewed literature.

Antibacterial Scaffold Activity Drug Discovery

Procurement-Relevant Application Scenarios for 9-Methylpyrido[2,3-f]quinoxaline Based on Verified Evidence


Scaffold Diversification in Kinase Inhibitor Medicinal Chemistry Programs

The pyrido[2,3-f]quinoxaline core is a recognized kinase inhibitor scaffold, with multisubstituted quinoxaline and pyrido[2,3-d]pyrimidine analogs showing c-Met inhibitory activity [1]. 9-Methylpyrido[2,3-f]quinoxaline, with its regiospecific methyl group, offers a structurally distinct starting point for SAR exploration compared to the more commonly employed pyrido[2,3-d]pyrimidine or unsubstituted quinoxaline frameworks. Procurement of this compound is warranted when a research program requires a methyl-preinstalled pyridoquinoxaline building block that avoids the synthetic burden of late-stage methylation.

Luminescent Metal Complex Design for Nucleic Acid Sensing

Structurally analogous methyl-substituted dipyridoquinoxaline ligands form Ru(II) complexes that exhibit environment-sensitive luminescence, including DNA-binding-dependent emission switching [1]. 9-Methylpyrido[2,3-f]quinoxaline may serve as a chelating ligand precursor for the development of novel Ru(II), Pt(II), or other transition metal complexes intended for photophysical DNA sensing applications. The 9-methyl substitution pattern on this scaffold is predicted to influence the emission properties and DNA-binding affinity of resulting metal complexes, differentiating them from complexes derived from the unsubstituted parent ligand.

Antibacterial Lead Generation Leveraging the Pyridoquinoxaline Pharmacophore

Pyrido[2,3-f]quinoxaline-8-carboxylic acid derivatives have demonstrated appreciable in vitro antibacterial activity benchmarked against ciprofloxacin [1]. 9-Methylpyrido[2,3-f]quinoxaline can be employed as a core scaffold for further functionalization—such as introduction of a carboxylic acid moiety at the 8-position—to generate novel antibacterial analogs. The pre-installed 9-methyl group provides a defined structural handle for probing the SAR of methyl substitution on antibacterial potency within this chemotype.

Spectroscopic Probe Development and Photophysical Characterization Studies

Quinoxaline and pyridopyrazine derivatives are actively investigated as fluorescent emitters with tunable photophysical properties, including thermally activated delayed fluorescence (TADF) and environment-sensitive emission across the visible spectrum [1]. 9-Methylpyrido[2,3-f]quinoxaline, with its extended planar π-system and electron-donating methyl substituent, represents a candidate chromophore for fundamental photophysical studies. Its well-defined synthesis and 95% purity specification make it suitable for reproducible spectroscopic characterization in academic and industrial optical materials research.

Quote Request

Request a Quote for 9-Methylpyrido[2,3-f]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.